2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine
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Overview
Description
2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic aromatic compound characterized by a triazine ring substituted with perfluorophenyl and diphenyl groups. This compound is of significant interest due to its unique chemical properties, including high thermal stability and resistance to oxidative degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of perfluorobenzonitrile with diphenylamine in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Reaction Conditions:
Solvent: Anhydrous dimethylformamide (DMF)
Temperature: 100-150°C
Time: 12-24 hours
Atmosphere: Nitrogen or argon
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The perfluorophenyl group can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can engage in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acetone at 0°C.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Major Products
Substitution: Formation of substituted triazines with various functional groups.
Oxidation: Formation of triazine N-oxides.
Reduction: Formation of partially or fully reduced triazines.
Scientific Research Applications
2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems, leveraging its stability and functionalizability.
Industry: Utilized in the production of high-performance polymers and coatings, benefiting from its thermal and chemical resistance.
Mechanism of Action
The mechanism by which 2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine exerts its effects is largely dependent on its interaction with other molecules. The electron-deficient triazine ring can interact with electron-rich species, facilitating various chemical transformations. The perfluorophenyl group enhances the compound’s stability and influences its reactivity by withdrawing electron density from the triazine ring.
Comparison with Similar Compounds
Similar Compounds
- 2-(Perfluorophenyl)-4,6-dimethyl-1,3,5-triazine
- 2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-pyrimidine
- 2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-pyrazine
Uniqueness
Compared to similar compounds, 2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine stands out due to its combination of high thermal stability, resistance to oxidative degradation, and unique electronic properties. These characteristics make it particularly suitable for applications requiring robust performance under extreme conditions.
Properties
Molecular Formula |
C21H10F5N3 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H10F5N3/c22-14-13(15(23)17(25)18(26)16(14)24)21-28-19(11-7-3-1-4-8-11)27-20(29-21)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RVBANNGCHISLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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